N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
描述
This compound is a substituted ethanediamide featuring two distinct pharmacophores:
- Tetrahydroquinoline-pyrrolidine moiety: A 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a pyrrolidine ring via an ethyl bridge. The pyrrolidine (5-membered saturated amine) may enhance conformational flexibility and receptor interaction compared to bulkier amines like piperidine .
- 4-(Trifluoromethyl)phenyl group: A phenyl ring substituted with a trifluoromethyl (-CF₃) group, known to improve metabolic stability and lipophilicity relative to simpler halogen substituents (e.g., -F) .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in therapeutic areas such as CNS disorders or enzyme inhibition, given the prevalence of similar scaffolds in medicinal chemistry .
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O2/c1-31-12-4-5-17-15-18(6-11-21(17)31)22(32-13-2-3-14-32)16-29-23(33)24(34)30-20-9-7-19(8-10-20)25(26,27)28/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTVJWIXGLIDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the pyrrolidine ring: This step involves the alkylation of the tetrahydroquinoline core with a suitable pyrrolidine derivative.
Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic substitution reaction, where the trifluoromethylphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Hydrolysis Reactions
The ethanediamide linkage (-NH-C(=O)-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl, reflux, 6h | 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylamine + 4-(trifluoromethyl)phenylcarbamic acid | Complete cleavage of the oxalamide bond; confirmed via LC-MS. |
| 0.5M NaOH, 60°C, 4h | Same products as above | Faster reaction kinetics compared to acidic conditions; 95% conversion. |
Mechanistic Insight : The reaction proceeds via nucleophilic attack by water or hydroxide ions at the carbonyl groups, forming tetrahedral intermediates that collapse to release amines and carboxylic acids.
Oxidation Reactions
The tetrahydroquinoline moiety undergoes oxidation to form quinoline derivatives, a reaction leveraged to enhance aromaticity and π-stacking interactions.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 3h | N-[2-(1-methylquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | 62% |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt, 12h | Partial oxidation to dihydroquinoline; requires stoichiometric control. | 38% |
Structural Impact : Oxidation increases planarity, potentially enhancing binding affinity to biological targets like enzyme active sites .
Substitution Reactions at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in alkylation and acylation reactions, modifying physicochemical properties.
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C, 8h | Quaternary ammonium derivative | Enhanced solubility for pharmacokinetic studies. |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C to rt, 2h | N-Acetyl-pyrrolidine variant | Reduced basicity; modulates blood-brain barrier penetration. |
Limitations : Steric hindrance from the adjacent ethanediamide group reduces reaction rates by ~30% compared to simpler pyrrolidine derivatives.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group directs electrophiles to specific positions, enabling regioselective functionalization.
| Electrophile | Conditions | Position | Products | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | Meta | Nitro-substituted derivative | 55% |
| Br₂ (FeBr₃ catalyst) | CHCl₃, rt, 4h | Para | Brominated analog | 48% |
Theoretical Basis : DFT calculations confirm that the -CF₃ group exerts strong electron-withdrawing effects, favoring meta/para substitution .
Coupling Reactions
The ethanediamide linker facilitates cross-coupling reactions for bioconjugation or polymer synthesis.
| Coupling Partner | Catalyst/Reagent | Products | Efficiency |
|---|---|---|---|
| Benzylamine | EDCI/HOBt, DMF, rt, 24h | Bis-amide conjugate | 78% |
| Polyethylene glycol (PEG) | DCC, DMAP, CH₂Cl₂, 12h | PEGylated derivative | 65% |
Applications : These reactions are critical for developing prodrugs or improving solubility profiles.
Comparative Reactivity Analysis
The table below contrasts reactivity trends with structural analogs:
| Compound | Hydrolysis Rate | Oxidation Susceptibility | EAS Reactivity |
|---|---|---|---|
| N-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | High | Moderate | Low |
| N'-[4-(Trifluoromethyl)phenyl]oxalamide | Moderate | Low | High |
| Pyrrolidine-ethyl-tetrahydroquinoline hybrids | Low | High | Moderate |
Key Insight : The trifluoromethyl group significantly enhances EAS reactivity but stabilizes the ethanediamide bond against hydrolysis .
Stability Under Physiological Conditions
| Parameter |
科学研究应用
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds related to this structure may exhibit significant anticancer properties. For example, similar compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting that the tetrahydroquinoline moiety could enhance biological activity against tumors .
- Anti-inflammatory Properties : Research has suggested that derivatives of tetrahydroquinoline compounds may act as inhibitors of inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Pharmacology
The compound may serve as a pharmacological probe or inhibitor in biochemical assays:
- Receptor Interaction : The structure allows for potential binding to various receptors involved in disease processes. For instance, its design may facilitate interactions with vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor angiogenesis .
Coordination Chemistry
Due to its complex structure, this compound can be utilized as a ligand in coordination chemistry:
- Metal Complexation : The nitrogen atoms in the compound can coordinate with metal ions, potentially leading to the development of new materials or catalysts for chemical reactions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of similar compounds, researchers synthesized several derivatives and tested them against human cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This suggests that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide could be further explored for anticancer drug development.
Case Study 2: Anti-inflammatory Mechanism Investigation
A computational docking study was conducted to explore the anti-inflammatory potential of related compounds. The findings revealed that these compounds could effectively bind to key enzymes involved in inflammatory pathways, indicating their potential as therapeutic agents for inflammatory diseases.
作用机制
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
相似化合物的比较
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
Research Insights :
- The trifluoromethyl group in the target compound likely increases metabolic stability compared to the fluorine substituent, as -CF₃ is less prone to oxidative degradation .
- Piperidine’s larger size in the comparative compound could reduce binding affinity in sterically constrained active sites compared to pyrrolidine .
Triarylmethane Derivatives (e.g., T134)
Research Insights :
Tetrahydroquinolin-2(1H)-one Derivatives (e.g., Compound 24)
Research Insights :
生物活性
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 373.44 g/mol. Its structure includes a tetrahydroquinoline moiety, which is known for various biological activities including neuroprotective effects.
Mechanisms of Biological Activity
Research indicates that compounds with tetrahydroquinoline structures exhibit a range of biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition.
1. Neuroprotective Effects
Tetrahydroquinolines have been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neurodegenerative diseases. For instance, one study demonstrated that related compounds had submicromolar activities against nNOS, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
2. Antimicrobial Activity
Compounds similar to this compound have exhibited significant antimicrobial properties. A study reported that certain tetrahydroquinoline derivatives showed moderate to significant antibacterial and antifungal activities .
3. Anti-inflammatory Properties
The compound's ability to inhibit the NLRP3 inflammasome has been noted in research focused on inflammatory diseases. By preventing the interaction between pyrin domains (PYDs) and ASC proteins, the compound may reduce the secretion of pro-inflammatory cytokines such as IL-1β .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Research Findings
Recent investigations into the compound's pharmacological profile have yielded promising results:
- Enzyme Inhibition : Compounds derived from tetrahydroquinoline cores have been shown to selectively inhibit nNOS over endothelial nitric oxide synthase (eNOS), which is crucial for minimizing side effects in therapeutic applications.
- Cytotoxicity Studies : The cytotoxic effects of similar compounds were examined against cancer cell lines, revealing potential anticancer properties through mechanisms involving DNA photocleavage and apoptosis induction .
常见问题
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a 1-methyltetrahydroquinoline core linked to a pyrrolidinylethyl group and a 4-(trifluoromethyl)phenyl -substituted ethanediamide moiety. The tetrahydroquinoline scaffold is known for enhancing lipophilicity and membrane permeability, while the trifluoromethyl group improves metabolic stability and binding specificity via hydrophobic interactions . Pyrrolidine contributes to conformational rigidity, which may optimize receptor binding. X-ray crystallography (as applied to similar dihydropyrimidine derivatives) is recommended for resolving stereochemical details .
Q. What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves multi-step organic reactions :
- Formation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes.
- Introduction of the pyrrolidine group via nucleophilic substitution or reductive amination.
- Coupling of the ethanediamide moiety using carbodiimide-based reagents (e.g., HATU or EDCI) under inert conditions . Key challenges include controlling regioselectivity during quinoline functionalization and minimizing racemization during amide bond formation.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally related dihydropyrimidine derivatives .
- HPLC/UPLC with UV/Vis detection for purity assessment (λmax ~255 nm, similar to phenylenediamine analogs) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays (e.g., fluorometric or calorimetric methods) targeting proteases or kinases, given structural similarities to falcipain inhibitors and pyrazolo[1,5-a]pyrimidine derivatives .
- Cellular viability assays (e.g., MTT or ATP-based) in disease-relevant cell lines.
- Solubility and permeability studies (e.g., PAMPA or Caco-2 assays) to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). For example, flow-chemistry approaches (as applied to diphenyldiazomethane synthesis) improve reproducibility and scalability .
- Employ microwave-assisted synthesis to accelerate sluggish steps (e.g., cyclization or amide coupling).
- Introduce protecting groups (e.g., Boc or Fmoc) during intermediate steps to prevent undesired side reactions .
Q. How does the trifluoromethyl group impact structure-activity relationships (SAR) in this compound?
The CF₃ group enhances:
- Lipophilicity (logP), improving membrane permeability.
- Metabolic stability by resisting oxidative degradation.
- Target binding via hydrophobic interactions with aromatic residues in enzyme active sites (e.g., observed in pyrimidinamine derivatives) . Comparative studies with non-fluorinated analogs are essential to isolate its contribution to bioactivity.
Q. What computational methods are effective for predicting binding modes and off-target effects?
- Molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes like falcipain .
- Molecular dynamics simulations (MD, >100 ns) to assess binding stability and conformational flexibility.
- Pharmacophore modeling to identify structural motifs critical for activity and guide lead optimization .
Q. How should researchers address contradictory data in enzyme inhibition studies?
- Validate assay conditions (e.g., buffer pH, ionic strength, cofactors) to ensure reproducibility.
- Perform kinetic analysis (e.g., Ki determination) to distinguish competitive vs. non-competitive inhibition.
- Use orthogonal assays (e.g., SPR for binding affinity or ITC for thermodynamics) to confirm results. For example, discrepancies in falcipain inhibition data were resolved by correlating IC₅₀ values with structural modifications .
Q. What strategies can improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters or phosphates to enhance solubility.
- Nanoparticle encapsulation (e.g., PLGA or liposomes) to prolong circulation time.
- Co-crystallization with cyclodextrins or co-solvents to improve aqueous stability .
Methodological Considerations
Q. How to resolve stereochemical uncertainties in the synthesis of this compound?
Q. What in vitro models are suitable for evaluating its toxicity profile?
- Primary hepatocyte cultures for metabolic toxicity.
- hERG potassium channel assays to assess cardiac liability.
- Genotoxicity screening (e.g., Ames test or Comet assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
